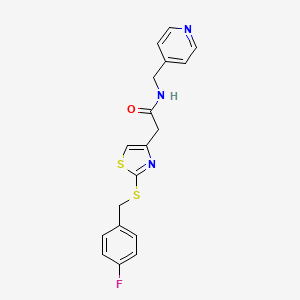
2-((2-(azepan-1-yl)-2-oxoethyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(azepan-1-yl)-2-oxoethyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one, also known as AMPT, is a compound that has been used in scientific research for its ability to inhibit the enzyme tryptophan hydroxylase (TPH). TPH is responsible for the conversion of tryptophan into serotonin, a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. By inhibiting TPH, AMPT can be used to study the role of serotonin in various physiological and pathological processes.
Mecanismo De Acción
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structure, it’s plausible that oprea1_503050 could interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or how much of the administered dose is able to reach the systemic circulation intact .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one in lab experiments is its ability to selectively deplete serotonin without affecting other neurotransmitters. This allows researchers to study the specific effects of serotonin depletion on various physiological and pathological processes. However, one limitation of using 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one is that it can be difficult to achieve complete serotonin depletion, as other enzymes besides TPH can also synthesize serotonin. Additionally, the effects of 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one-induced serotonin depletion may vary depending on the dose and duration of treatment.
Direcciones Futuras
There are several future directions for research involving 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one. One area of interest is the role of serotonin in the regulation of social behavior, including aggression and social bonding. Another area of interest is the role of serotonin in the development and progression of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, researchers are exploring the use of 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one as a potential treatment for psychiatric disorders such as depression and anxiety.
Métodos De Síntesis
The synthesis of 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one involves several steps, including the reaction of 2-mercapto-5-ethyl-6-methylpyrimidin-4(3H)-one with 2-bromoethyl-1-azepane, followed by oxidation and cyclization. The final product is obtained through purification and recrystallization. The synthesis of 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
2-((2-(azepan-1-yl)-2-oxoethyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one has been used in various scientific studies to investigate the role of serotonin in different physiological and pathological processes. For example, 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one has been used to study the effects of serotonin depletion on mood, cognition, and behavior in both healthy individuals and patients with psychiatric disorders such as depression and anxiety. 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one has also been used to investigate the role of serotonin in the regulation of appetite and food intake.
Propiedades
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-5-ethyl-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S/c1-3-12-11(2)16-15(17-14(12)20)21-10-13(19)18-8-6-4-5-7-9-18/h3-10H2,1-2H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIJNBQRGZLZAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC(=O)N2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2949372.png)

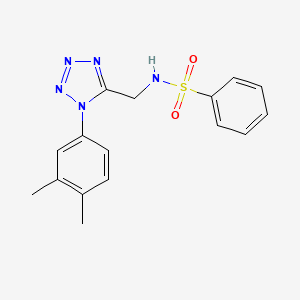
![N-(2,2,2-Trifluoroethyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2949378.png)
![4-[5-(tert-butylamino)-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl]-N-(4-methylphenyl)piperazine-1-carboxamide](/img/structure/B2949379.png)
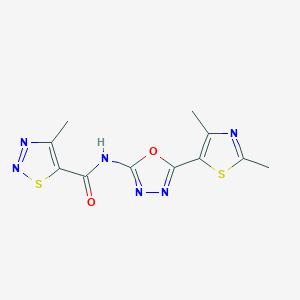
![3-(3-methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one](/img/no-structure.png)
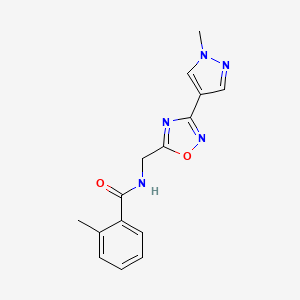
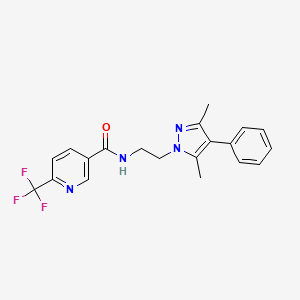
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2949385.png)
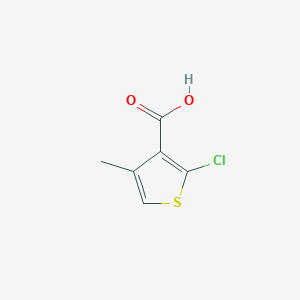
![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-cyclohexylacetamide](/img/structure/B2949392.png)
